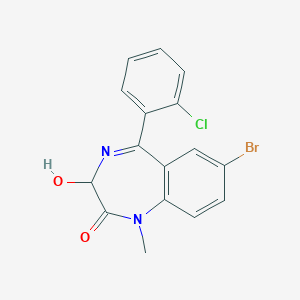
BD 1146
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BD 1146 is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BD 1146 can be achieved through several methods. One common approach involves the basic hydrolysis of 3-acetoxy-7-bromo-5-(o-chlorophenyl)-1-ethoxycarbonylmethyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one. This reaction results in the sequential formation of 3-hydroxy-1-ethoxycarbonylmethyl, 3-hydroxy-1-methoxycarbonylmethyl, and 3-hydroxy-1-carboxymethyl derivatives .
Industrial Production Methods: Industrial production of this compound may involve microbiological synthesis using immobilized actinomycetes. This method has been shown to yield the compound efficiently in the presence of the cosubstrate 7-bromo-5-(o-chlorophenyl)-3-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one .
Types of Reactions:
Hydrolysis: The compound undergoes basic hydrolysis, resulting in the formation of various derivatives.
Common Reagents and Conditions:
Basic Hydrolysis: Typically carried out with excess base in an aqueous organic solution.
Substitution Reactions: Often involve the use of alkylating agents such as ethyl bromoacetate.
Major Products:
- 3-Hydroxy-1-ethoxycarbonylmethyl Derivative
- 3-Hydroxy-1-methoxycarbonylmethyl Derivative
- 3-Hydroxy-1-carboxymethyl Derivative
Wissenschaftliche Forschungsanwendungen
BD 1146 has several applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
- Biology: Studied for its interactions with various biological targets.
- Medicine: Investigated for its potential use as a drug to inhibit neuropathic pain and seizures without causing defects in the gastric mucosa .
- Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets in the nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in regulating neuronal excitability. By enhancing the inhibitory effects of GABA, the compound can reduce neuronal activity, leading to its anticonvulsant and anxiolytic properties .
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-5-(o-chlorophenyl)-3-propoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one
- 7-Bromo-5-(o-chlorophenyl)-3-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one
Uniqueness: BD 1146 is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit neuropathic pain and seizures without causing gastric mucosal defects makes it particularly valuable in medical research .
Eigenschaften
CAS-Nummer |
129166-25-2 |
|---|---|
Molekularformel |
C16H12BrClN2O2 |
Molekulargewicht |
379.63 g/mol |
IUPAC-Name |
7-bromo-5-(2-chlorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12BrClN2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3 |
InChI-Schlüssel |
XJBIVRQAGCFPOL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Br)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
Synonyme |
1,3-Dihydro-7-bromo-5-(2-chlorophenyl)-3-hydroxy-1-methyl-2H-1,4-benzo diazepin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















